2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid
Description
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a pyridazine moiety and at the 5-position with a carboxylic acid group. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and enzyme inhibitory effects . The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, contributes unique electronic and steric properties that influence solubility, binding affinity, and metabolic stability compared to other substituents.
Properties
Molecular Formula |
C8H5N3O2S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-9-7(14-6)5-2-1-3-10-11-5/h1-4H,(H,12,13) |
InChI Key |
QGYDFPNQPXMCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Synthesis
Pyridazin-3(2H)-ones, closely related to the pyridazinyl fragment, are commonly synthesized via condensation reactions involving hydrazines and keto-carboxylic acids or their derivatives. Several methods have been reported:
Multicomponent Synthesis Using Arenes, Cyclic Anhydrides, and Arylhydrazines:
A domino process involving Friedel–Crafts acylation to form keto-carboxylic acids, followed by hydrazone formation and cyclization to yield pyridazinones. This method uses recyclable ionic liquid catalysts like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), offering high yields and operational simplicity.One-Pot Domino Hydrohydrazination and Condensation:
Phenylhydrazine reacts with unsaturated acids (e.g., 4-pentynoic acid) in the presence of ZnCl2 to afford dihydropyridazinones in moderate to good yields.Reactions of Maleimides with Azines:
N-aryl substituted maleimides react with azines to form 4,5-dihydropyridazinones via Michael addition intermediates.
Thiazole Ring Construction
The 1,3-thiazole ring is typically constructed via cyclization reactions involving thioamide derivatives and α-haloketones or related β-ketoesters:
Synthesis of 1-Pyrrolidinecarbothioamide:
Prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate, which itself is synthesized from ethyl chloroformate and potassium rhodanide.Ganch Reaction:
Chlorinated β-ketoesters (e.g., 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester) react with carbothioamides to form thiazole ring-containing intermediates.
Specific Preparation Method for 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic Acid
While direct literature on this exact compound is limited, closely related synthetic routes for 2-(amino-substituted)-thiazole-4-carboxylic acid derivatives bearing heteroaryl substituents provide a reliable foundation.
Stepwise Synthesis Outline
This method can be adapted to prepare 2-(pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid by substituting the phenyl group with a pyridazin-3-yl moiety on the β-ketoester or by post-synthetic modification.
Key Reaction Details
Ganch Reaction:
This reaction is pivotal for thiazole ring formation by reacting chlorinated β-ketoesters with carbothioamides to form thiazole carboxylate esters.Hydrazine-Induced Cyclization:
The methyl ester intermediates undergo hydrazine hydrate treatment to form fused pyridazinone-thiazole systems, which can be hydrolyzed to the corresponding carboxylic acids if needed.
Alternative Synthetic Routes and Catalytic Methods
Ionic Liquid Catalysis for Pyridazinone Formation
Microwave and Ultrasound-Assisted Synthesis
- Microwave and ultrasound irradiation have been shown to significantly reduce reaction times and improve yields in pyridazinone and fused heterocycle synthesis, suggesting potential for accelerated preparation of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs of thiazole-5-carboxylic acid derivatives, emphasizing substituent effects on molecular properties and biological activity:
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyridazine vs. Phenyl (Febuxostat): Pyridazine’s dual nitrogen atoms enhance solubility and polar interactions compared to Febuxostat’s hydrophobic phenyl group. However, phenyl derivatives like Febuxostat exhibit strong enzyme inhibition due to π-π stacking and hydrophobic binding pockets .
- Amino-Linked Groups (Chlorobenzylamino): The 4-chlorobenzylamino substituent in antidiabetic analogs improves insulin sensitivity via oxidative enzyme modulation, suggesting amino-linked groups may target metabolic pathways .
- Heterocyclic vs. Aliphatic Substituents: Thiophene () and pyrazine () substituents introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance metabolic stability, while pyridazine’s nitrogens could increase susceptibility to enzymatic degradation.
Physicochemical Properties
- Solubility: Pyridazine and pyrazine substituents likely improve aqueous solubility compared to hydrophobic groups like isobutoxy (Febuxostat).
- Metabolic Stability: Methyl groups (e.g., 4-methyl in ) may reduce metabolic clearance, whereas hydroxyl or amino groups could increase susceptibility to phase I/II metabolism.
Biological Activity
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, which have garnered significant attention in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C8H5N3O2S
Molecular Weight: 207.21 g/mol
IUPAC Name: 2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid
Canonical SMILES: C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O
The compound features a combination of pyridazine and thiazole rings, which contributes to its unique pharmacological properties.
The biological activity of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. It can inhibit specific enzymes or receptors, leading to diverse biological effects:
- Antimicrobial Activity: The compound has shown effectiveness against various bacteria and fungi, likely due to its ability to disrupt essential cellular processes.
- Anticancer Properties: It exhibits potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and interrupting mitotic processes.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In studies comparing the efficacy of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid with reference antibacterial agents like ampicillin and streptomycin, it demonstrated superior activity against a range of pathogens:
| Pathogen | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.008 | 0.25 |
| Escherichia coli | 0.03 | 0.50 |
| Streptococcus pneumoniae | 0.06 | 0.40 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer effects of this compound have been explored through various studies focusing on different cancer cell lines:
- Inhibition of Cell Proliferation: Studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer).
- Mechanisms of Action: It is suggested that the compound disrupts microtubule dynamics during cell division, leading to cell death in cancer cells.
Case Studies
-
Study on Antibacterial Activity:
A recent study assessed the antibacterial potency of thiazole derivatives against clinically relevant strains of MRSA and VRSA. The results indicated that certain derivatives had MIC values significantly lower than those of established antibiotics, suggesting a promising avenue for new treatments against resistant infections . -
Anticancer Research:
Another investigation focused on the compound's effect on centrosome amplification in cancer cells. The study demonstrated that treatment with 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid led to the induction of multipolar spindles in centrosome-amplified cells, which is associated with increased cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
